molecular formula C10H12ClN3O B7885034 3,4-dihydro-1H-benzo[4,5]imidazo[2,1-c][1,4]oxazin-8-amine hydrochloride

3,4-dihydro-1H-benzo[4,5]imidazo[2,1-c][1,4]oxazin-8-amine hydrochloride

Cat. No. B7885034
M. Wt: 225.67 g/mol
InChI Key: OMAJWWHIYIWGIG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3,4-dihydro-1H-benzo[4,5]imidazo[2,1-c][1,4]oxazin-8-amine hydrochloride is a useful research compound. Its molecular formula is C10H12ClN3O and its molecular weight is 225.67 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3,4-dihydro-1H-benzo[4,5]imidazo[2,1-c][1,4]oxazin-8-amine hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3,4-dihydro-1H-benzo[4,5]imidazo[2,1-c][1,4]oxazin-8-amine hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Detailed Synthesis Method

{ "Design of the Synthesis Pathway": "The synthesis pathway for 3,4-dihydro-1H-benzo[4,5]imidazo[2,1-c][1,4]oxazin-8-amine hydrochloride involves the condensation of 2-aminobenzimidazole with glyoxal in the presence of ammonium acetate to form 3,4-dihydro-1H-benzo[4,5]imidazo[2,1-c][1,4]oxazine. This intermediate is then reduced with sodium borohydride to yield 3,4-dihydro-1H-benzo[4,5]imidazo[2,1-c][1,4]oxazin-8-amine, which is subsequently converted to its hydrochloride salt by treatment with hydrochloric acid." "Starting Materials": [ "2-aminobenzimidazole", "glyoxal", "ammonium acetate", "sodium borohydride", "hydrochloric acid" ], "Reaction": [ "
Step 1:Condensation of 2-aminobenzimidazole with glyoxal in the presence of ammonium acetate to form 3,4-dihydro-1H-benzo[4,5]imidazo[2,1-c][1,4]oxazine.", "
Step 2:Reduction of 3,4-dihydro-1H-benzo[4,5]imidazo[2,1-c][1,4]oxazine with sodium borohydride to yield 3,4-dihydro-1H-benzo[4,5]imidazo[2,1-c][1,4]oxazin-8-amine.", "
Step 3:Treatment of 3,4-dihydro-1H-benzo[4,5]imidazo[2,1-c][1,4]oxazin-8-amine with hydrochloric acid to form 3,4-dihydro-1H-benzo[4,5]imidazo[2,1-c][1,4]oxazin-8-amine hydrochloride." ] }

properties

IUPAC Name

3,4-dihydro-1H-[1,4]oxazino[4,3-a]benzimidazol-8-amine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N3O.ClH/c11-7-1-2-9-8(5-7)12-10-6-14-4-3-13(9)10;/h1-2,5H,3-4,6,11H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMAJWWHIYIWGIG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC2=NC3=C(N21)C=CC(=C3)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,4-dihydro-1H-benzo[4,5]imidazo[2,1-c][1,4]oxazin-8-amine hydrochloride

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